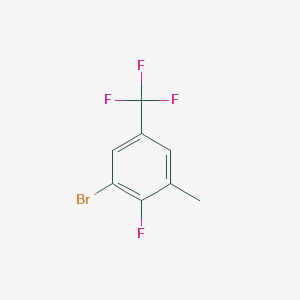

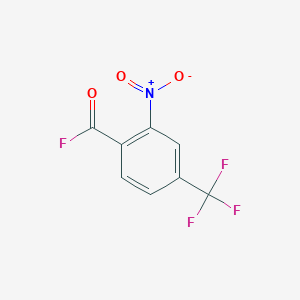

2-Nitro-4-(trifluoromethyl)benzoyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitro-4-(trifluoromethyl)benzoyl fluoride (NTFB) is an organic compound that is commonly used in scientific research. It is a colorless, volatile liquid with a molecular weight of 219.09 g/mol and a melting point of -48 °C. NTFB is widely used in organic synthesis and as a reagent in various laboratory experiments. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)benzoyl fluoride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and in the synthesis of other compounds. In addition, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is used as an intermediate in the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and drugs.

Mechanism of Action

2-Nitro-4-(trifluoromethyl)benzoyl fluoride is a versatile reagent that can be used in a variety of organic synthesis reactions. It is a strong nucleophile and can react with electron-deficient substrates, such as aldehydes and ketones, to form new carbon-carbon bonds. In addition, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride can be used to form carbon-heteroatom bonds, such as carbon-nitrogen bonds, by reacting with amines or nitriles.

Biochemical and Physiological Effects

2-Nitro-4-(trifluoromethyl)benzoyl fluoride is not known to have any significant biochemical or physiological effects. It is not toxic or carcinogenic, and is not known to be mutagenic or teratogenic. However, it is important to note that 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is a volatile liquid and should be handled with care in the laboratory.

Advantages and Limitations for Lab Experiments

2-Nitro-4-(trifluoromethyl)benzoyl fluoride has several advantages when used in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and has a low boiling point, which makes it easy to handle and store. Additionally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is not known to have any significant biochemical or physiological effects.

However, there are some limitations to using 2-Nitro-4-(trifluoromethyl)benzoyl fluoride in laboratory experiments. It is a strong nucleophile and can react with electron-deficient substrates, which can lead to unwanted side reactions. Additionally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride is a volatile liquid and should be handled with care to avoid spills and accidents.

Future Directions

2-Nitro-4-(trifluoromethyl)benzoyl fluoride has several potential future applications. For example, it could be used in the synthesis of novel pharmaceuticals or agrochemicals. It could also be used to synthesize heterocyclic compounds, dyes, and other organic compounds. Additionally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride could be used to synthesize compounds with new and improved properties, such as enhanced solubility or improved stability. Finally, 2-Nitro-4-(trifluoromethyl)benzoyl fluoride could be used in the development of new catalytic systems and in the synthesis of complex organic molecules.

Synthesis Methods

2-Nitro-4-(trifluoromethyl)benzoyl fluoride is synthesized from the reaction of 2-nitrobenzoyl chloride (NBC) and trifluoromethanesulfonic anhydride (TFMS) in anhydrous dimethylformamide (DMF). The reaction occurs in the presence of a catalytic amount of triethylamine (TEA). The reaction proceeds in two steps: first, NBC reacts with TFMS to form the intermediate product 2-nitro-4-(trifluoromethyl)benzoyl chloride (2-Nitro-4-(trifluoromethyl)benzoyl fluorideC), and then 2-Nitro-4-(trifluoromethyl)benzoyl fluorideC undergoes a nucleophilic substitution reaction with TEA to form 2-Nitro-4-(trifluoromethyl)benzoyl fluoride. The overall reaction is as follows:

NBC + TFMS → 2-Nitro-4-(trifluoromethyl)benzoyl fluorideC

2-Nitro-4-(trifluoromethyl)benzoyl fluorideC + TEA → 2-Nitro-4-(trifluoromethyl)benzoyl fluoride

properties

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMYLQSBRWYRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethyl)benzoyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)

![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)